2,4-Dichloro-5,7-dimethoxyquinoline
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Overview
Description
2,4-Dichloro-5,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dimethoxyquinoline typically involves the chlorination of 5,7-dimethoxyquinoline. One common method is the sonochemical dehalogenation of substituted 2,4-dichloroquinolines . This reaction proceeds stepwise and is facilitated by the use of specific reagents and conditions that promote the dehalogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove chlorine atoms or modify the quinoline ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-5,7-dimethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyquinoline: Lacks the chlorine atoms present in 2,4-Dichloro-5,7-dimethoxyquinoline.
2,4-Dichloroquinoline: Does not have the methoxy groups at positions 5 and 7.
4-Chloro-6,7-dimethoxyquinoline: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2,4-dichloro-5,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-6-3-8-11(9(4-6)16-2)7(12)5-10(13)14-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSVNPTMQTYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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